molecular formula C16H28N2O5 B216084 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

货号 B216084
分子量: 328.4 g/mol
InChI 键: WQUOQNOTWALCDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

作用机制

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one leads to a depletion of dopamine in the striatum, a region of the brain that is critical for motor control. This depletion of dopamine results in Parkinson's disease-like symptoms in laboratory animals, including tremors, rigidity, and bradykinesia. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis in dopaminergic neurons and to cause oxidative stress and inflammation in the brain.

实验室实验的优点和局限性

The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has several advantages for studying Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals that closely resemble the symptoms of the human disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also selective for dopaminergic neurons in the substantia nigra, allowing researchers to study the specific mechanisms of dopaminergic neuron degeneration in Parkinson's disease. However, the use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models also has limitations. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-induced Parkinson's disease in animals does not fully replicate the complexity of the human disease, and the translation of findings from animal models to humans can be challenging.

未来方向

Future research on 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one should focus on developing more selective and potent inhibitors of complex I that can be used to selectively target dopaminergic neurons in the substantia nigra. Additionally, research should focus on developing new animal models of Parkinson's disease that more closely resemble the complexity of the human disease. Finally, future research should focus on identifying new therapies for Parkinson's disease that can slow or halt the progression of the disease.

合成方法

The synthesis of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) with formaldehyde and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrochloride, which can be further purified by recrystallization.

科学研究应用

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been widely used in scientific research as a tool to study Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for motor control. The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease.

属性

产品名称

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

分子式

C16H28N2O5

分子量

328.4 g/mol

IUPAC 名称

5-methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O5/c1-3-4-16-8-17-6-15(2,14(16)23)7-18(9-16)13(17)12(22)11(21)10(20)5-19/h10-13,19-22H,3-9H2,1-2H3

InChI 键

WQUOQNOTWALCDH-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

规范 SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。